4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine
Descripción
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine is a nitroaromatic morpholine derivative characterized by a central morpholine ring substituted with a dimethoxyphenyl group bearing two nitro groups at the 2- and 6-positions. The electron-withdrawing nitro groups and electron-donating methoxy substituents may influence its reactivity, stability, and biological interactions .
Propiedades
IUPAC Name |
4-(3,4-dimethoxy-2,6-dinitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7/c1-20-9-7-8(14(16)17)10(13-3-5-22-6-4-13)11(15(18)19)12(9)21-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUTDACEPMVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine typically involves the nitration of 3,4-dimethoxyaniline followed by a reaction with morpholine. The nitration process introduces nitro groups into the aromatic ring, which is then reacted with morpholine under specific conditions to form the final product .
Synthetic Route:
Nitration of 3,4-Dimethoxyaniline:
Reaction with Morpholine:
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Nitroso and nitro derivatives
-
Reduction: Reduction of the nitro groups can yield amino derivatives.
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Elevated temperature and pressure
Products: Amino derivatives
-
Substitution: The methoxy groups can be substituted with other functional groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
Dimethomorph Analogs
Compound : 4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine (dimethomorph)
Key Features :
- Contains a morpholine ring linked to a dimethoxyphenyl group.
- Chlorophenyl and α,β-unsaturated ketone substituents enhance fungicidal activity.
Comparison : - Unlike the target compound, dimethomorph lacks nitro groups but includes a chlorophenyl moiety and a propenyl ketone bridge, which are critical for its role as a fungicide.
- The dimethoxy substitution is shared, but the absence of nitro groups likely reduces electrophilicity, altering reactivity and biological targets .
Morpholine-Containing Triazole Derivatives
Compound: 1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones Key Features:
- Combines morpholine with a triazole ring and dimethylamino-benzylidenamino groups.
- Exhibits antioxidant activity via radical scavenging and metal chelation.
Comparison : - The triazole core introduces heterocyclic diversity absent in the target compound.
- Antioxidant properties are attributed to electron-rich substituents (e.g., dimethylamino), whereas nitro groups in the target compound may confer oxidative or electrophilic reactivity .
VPC Series Morpholine Derivatives
Compounds : VPC-14228 (thiazole-linked) and VPC-14449 (imidazole-linked)
Key Features :
- Feature thiazole or bromoimidazole groups attached to morpholine.
- Comparison:
- The absence of nitro or dimethoxyphenyl groups in VPC compounds highlights structural divergence.
- Thiazole/imidazole motifs may enhance AR affinity, whereas nitro groups in the target compound could modulate solubility or toxicity .
Boronate-Ester Functionalized Morpholine
Compound : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
Key Features :
- Boronate ester group enables use in Suzuki-Miyaura cross-coupling reactions.
- Comparison:
- The boronate ester introduces unique reactivity for synthetic applications, contrasting with the nitro groups’ electrophilic character.
- Both compounds may serve as intermediates, but the target’s nitro groups limit stability under reducing conditions .
Chloroethyl-Morpholine Derivatives
Compound : 4-(2-Chloroethyl)morpholine hydrochloride
Key Features :
Psychoactive Morpholine Derivatives
Compounds : Levomoramide and Racemoramide
Key Features :
- Pyrrolidinyl and diphenyl substituents confer opioid receptor activity.
- Classified as psychotropic substances under narcotics laws.
Comparison : - The target compound lacks the lipophilic diphenyl groups critical for CNS penetration.
- Nitro groups may reduce bioavailability compared to the psychoactive analogs .
Actividad Biológica
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of the morpholine ring and the dinitrophenyl moiety suggests that this compound may exhibit significant biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. This article compiles existing research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing dinitrophenyl groups often exhibit antimicrobial properties. A study investigated the antibacterial effects of various nitro-substituted phenyl compounds, including derivatives of morpholine. The findings suggested that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. One notable study assessed its effects on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
- A significant increase in DNA fragmentation indicative of apoptosis.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 70 |
| HeLa (Cervical Cancer) | 20 | 65 |
| A549 (Lung Cancer) | 18 | 60 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell proliferation.
- DNA Interaction : It has been shown to bind to DNA and induce genotoxic effects leading to cellular apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine?
- Methodological Answer : The compound’s synthesis likely involves nucleophilic aromatic substitution or coupling reactions. For example, similar morpholine derivatives (e.g., 2,6-dimethyl-4-(pyridin-4-yl)morpholine) are synthesized by reacting morpholine precursors with halogenated aromatic rings under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Adjusting nitro and methoxy group positions may require controlled nitration and etherification steps. Reaction optimization should prioritize yield and purity, validated via HPLC or NMR .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : To verify substituent positions (e.g., methoxy, nitro groups) and morpholine ring integration.
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : If single crystals are obtainable, this provides definitive structural proof .
Comparative analysis with spectral databases (e.g., PubChem) is recommended .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs. For instance:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values .
- Enzyme inhibition : Test interactions with cytochrome P450 or kinases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, morpholine substitution) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace nitro groups with halogens or amines to assess electronic effects.
- Compare activity to derivatives like 2,6-dimethyl-4-(piperidin-4-yl)morpholine, which show varied antimicrobial potency .
Computational modeling (e.g., molecular docking) can predict binding affinities to targets like bacterial enzymes .
Q. What mechanisms underlie this compound’s potential anticancer effects?
- Methodological Answer : Hypothesize based on related compounds (e.g., VPC-14228, a morpholine-containing AR inhibitor). Design experiments to:
- Measure apoptosis via flow cytometry (Annexin V/PI staining).
- Assess DNA damage (Comet assay) or oxidative stress (ROS detection).
- Validate target engagement using CRISPR-edited cell lines (e.g., AR-V7 mutants) .
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer : Common discrepancies arise from assay conditions or impurity profiles. Mitigate by:
- Repeating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purifying the compound via column chromatography or recrystallization.
- Cross-validating results with orthogonal methods (e.g., transcriptomics for mechanism confirmation) .
Q. What strategies improve solubility and stability in pharmacological studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes).
- Stability : Conduct accelerated degradation studies (pH, temperature, light) with HPLC monitoring.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer : Optimize parameters via Design of Experiments (DoE):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
